molecular formula C8H16N2O3 B14678332 Carbamic acid, (1-(ethoxyimino)propyl)-, ethyl ester CAS No. 34375-73-0

Carbamic acid, (1-(ethoxyimino)propyl)-, ethyl ester

Cat. No.: B14678332
CAS No.: 34375-73-0
M. Wt: 188.22 g/mol
InChI Key: IECJTGHFYYQIDD-UHFFFAOYSA-N
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Description

Carbamic acid, (1-(ethoxyimino)propyl)-, ethyl ester is an organic compound with the molecular formula C8H15NO3 It is a derivative of carbamic acid and is characterized by the presence of an ethoxyimino group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (1-(ethoxyimino)propyl)-, ethyl ester typically involves the reaction of a carbamic acid derivative with an appropriate alcohol under acidic conditions. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid . The reaction is generally carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of supercritical carbon dioxide as a solvent can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1-(ethoxyimino)propyl)-, ethyl ester undergoes various chemical reactions, including hydrolysis, transesterification, and aminolysis.

Common Reagents and Conditions

    Acidic Hydrolysis: Typically uses hydrochloric acid or sulfuric acid as the catalyst.

    Basic Hydrolysis (Saponification): Uses sodium hydroxide or potassium hydroxide.

    Transesterification: Catalyzed by acids like sulfuric acid or bases like sodium methoxide.

    Aminolysis: Involves primary or secondary amines under mild heating conditions.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid and alcohol.

    Transesterification: Yields a new ester and alcohol.

    Aminolysis: Forms an amide and alcohol.

Scientific Research Applications

Carbamic acid, (1-(ethoxyimino)propyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters that can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of polymers and resins, where its ester group can undergo polymerization reactions

Mechanism of Action

The mechanism of action of carbamic acid, (1-(ethoxyimino)propyl)-, ethyl ester involves the hydrolysis of the ester bond to release the active carbamic acid derivative. This process can be catalyzed by enzymes such as esterases in biological systems. The released carbamic acid derivative can then interact with its molecular targets, which may include enzymes, receptors, or other proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, (1-(ethoxyimino)propyl)-, ethyl ester is unique due to the presence of the ethoxyimino group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in drug delivery and polymer production.

Properties

CAS No.

34375-73-0

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl N-[(E)-N-ethoxy-C-ethylcarbonimidoyl]carbamate

InChI

InChI=1S/C8H16N2O3/c1-4-7(10-13-6-3)9-8(11)12-5-2/h4-6H2,1-3H3,(H,9,10,11)

InChI Key

IECJTGHFYYQIDD-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=N\OCC)/NC(=O)OCC

Canonical SMILES

CCC(=NOCC)NC(=O)OCC

Origin of Product

United States

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